Iridium(3+);2-phenylpyridine;chloride

Catalog No.
S884842
CAS No.
92220-65-0
M.F
C44H36Cl4Ir3N4-4
M. Wt
1339.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-phenylpyridine;chloride

CAS Number

92220-65-0

Product Name

Iridium(3+);2-phenylpyridine;chloride

IUPAC Name

iridium;2-phenylpyridine;tetrachloride

Molecular Formula

C44H36Cl4Ir3N4-4

Molecular Weight

1339.2 g/mol

InChI

InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4

InChI Key

HSHIAFYREBCJPI-UHFFFAOYSA-J

SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3]

Synonyms

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer2-Phenylpyridine Iridium Complex;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir]

Iridium(III) Complexes

Iridium (Ir(III)) is a transition metal known for forming stable complexes with interesting photophysical and catalytic properties. These complexes have been explored in various research areas, including:

  • Light-Emitting Devices (LEDs): Iridium(III) complexes are efficient emitters of light, making them valuable materials for LEDs.
  • Photocatalysis: Iridium(III) complexes can act as catalysts for light-driven chemical reactions. This property has applications in areas such as solar energy conversion and organic synthesis.
  • Biomedical Imaging: Certain Iridium(III) complexes can be used as imaging agents for biomedical applications.

The research on Ir(III)-PhPy-Cl itself would likely focus on its potential to serve as a precursor for these types of functional materials.

-Phenylpyridine (PhPy)

-Phenylpyridine (PhPy) is an organic molecule containing a pyridine ring attached to a phenyl group. PhPy can act as a ligand, bonding to metal centers to form coordination complexes. Research on PhPy often explores its role as a ligand in:

  • Organometallic Chemistry: PhPy's ability to form stable complexes with various metals makes it a valuable tool for studying organometallic chemistry, a field that explores the interaction between organic molecules and metals.
  • Catalysis: Similar to Iridium(III) complexes, PhPy-containing complexes can potentially act as catalysts for various chemical reactions.

Iridium(3+);2-phenylpyridine;chloride is a coordination compound featuring iridium in the +3 oxidation state, coordinated with 2-phenylpyridine ligands and chloride ions. This compound is notable for its unique electronic properties, making it a subject of interest in various fields, including photonics and medicinal chemistry. The structure typically involves cyclometallation, where the iridium atom forms bonds with the carbon atoms of the 2-phenylpyridine, leading to stable complexes that exhibit interesting photophysical behavior.

The synthesis of iridium(3+);2-phenylpyridine;chloride often involves cyclometallation reactions between iridium trichloride and 2-phenylpyridine. The general reaction can be represented as follows:

4C6H5C5H4N+2IrCl3(H2O)3Ir2Cl2(C6H4C5H4N)4+4HCl4\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{N}+2\text{IrCl}_3\cdot (H_2O)_3\rightarrow \text{Ir}_2\text{Cl}_2(\text{C}_6\text{H}_4\text{C}_5\text{H}_4\text{N})_4+4\text{HCl}

This reaction leads to the formation of a chloride-bridged dimer, which can further decompose or rearrange under specific conditions to yield various iridium complexes, including tris(2-phenylpyridine)iridium .

Research indicates that iridium(3+);2-phenylpyridine;chloride and its derivatives exhibit significant biological activity, particularly in cancer therapy. For instance, certain complexes derived from this compound have shown potential antitumor activity against various cancer cell lines, including A549 and HeLa cells. These complexes can induce apoptosis and inhibit cell migration through mechanisms involving lysosomal damage and disruption of mitochondrial function .

The synthesis of iridium(3+);2-phenylpyridine;chloride typically employs cyclometallation techniques. Common methods include:

  • Cyclometallation Reaction: This involves reacting iridium trichloride with 2-phenylpyridine in a suitable solvent under controlled temperature and pressure conditions.
  • Nonoyama Reaction: This method specifically facilitates the formation of chloride-bridged dimers from iridium chloride and 2-phenylpyridine .
  • Solvent-Free Methods: Recent studies have explored solvent-free synthesis routes that enhance yield and purity while minimizing environmental impact .

Iridium(3+);2-phenylpyridine;chloride finds applications across several domains:

  • Organic Light Emitting Diodes (OLEDs): Its phosphorescent properties make it an excellent candidate for use in OLED technology.
  • Photoredox Catalysis: The compound is utilized in photoredox reactions due to its ability to facilitate electron transfer processes .
  • Biomedical

Studies on the interactions of iridium(3+);2-phenylpyridine;chloride with biological systems have revealed its capacity to bind proteins effectively. These interactions are crucial for understanding the compound's pharmacokinetics and mechanisms of action within cellular environments. The binding constants indicate significant interaction strength, suggesting potential for targeted delivery systems in drug design .

Several compounds share structural similarities with iridium(3+);2-phenylpyridine;chloride, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Tris(2-phenylpyridine)iridiumElectroluminescent, emits green lightKnown for its facial stereochemistry
Iridium(3+)complexes with other pyridine derivativesVaries in emission color and stabilityDifferent ligand arrangements affect properties
Iridium(3+)bis(1-phenylisoquinoline)Exhibits different photophysical propertiesEnhanced stability compared to pyridine derivatives
Iridium(3+)complexes with phosphine ligandsOften used in catalysisDifferent reactivity profiles compared to pyridines

Iridium(3+);2-phenylpyridine;chloride stands out due to its specific ligand interactions and biological activity, making it a valuable compound for further research in both materials science and medicinal chemistry .

The synthesis of iridium(3+) complexes with 2-phenylpyridine and chloride ligands represents a significant area of research in organometallic chemistry, with various methodologies developed to achieve efficient and high-yield production of these compounds [1] [2]. Classical synthetic routes have been established as foundational approaches that provide reliable pathways to these valuable complexes [3].

Cyclometalation Reactions

Cyclometalation reactions form the cornerstone of iridium(3+) complex synthesis with 2-phenylpyridine ligands [3] [4]. This process involves the formation of a metal-carbon bond through the activation of a carbon-hydrogen bond, typically in the ortho position of the phenyl ring of 2-phenylpyridine [5]. The reaction proceeds through coordination of the nitrogen atom of the pyridine ring to the iridium center, followed by activation of the ortho C-H bond of the phenyl ring [3] [6].

The cyclometalation process typically occurs in a stepwise manner:

  • Initial coordination of the nitrogen atom in 2-phenylpyridine to the iridium metal center [5] [7]
  • Subsequent activation of the ortho C-H bond in the phenyl ring [5]
  • Formation of a five-membered metallacycle through the creation of an iridium-carbon bond [3] [5]

This reaction is driven by the chelate effect, where the formation of the five-membered ring provides thermodynamic stability to the resulting complex [4] [7]. The cyclometalation process is often facilitated by the presence of a base, which assists in the deprotonation of the ortho position of the phenyl ring [5] [8].

From Iridium Trichloride Hydrate and 2-phenylpyridine

The direct reaction between iridium trichloride hydrate and 2-phenylpyridine represents one of the most widely employed classical synthetic routes for preparing iridium(3+) complexes [3] [5]. This approach typically involves the following reaction conditions and steps:

  • Reaction mixture: Iridium trichloride hydrate and 2-phenylpyridine are combined in a suitable solvent system, often a mixture of 2-ethoxyethanol and water (3:1 v/v) [5] [9]
  • Heating conditions: The reaction mixture is heated under reflux for 24-48 hours, typically at temperatures between 120-150°C [5] [25]
  • Atmosphere: The reaction is generally conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the iridium species [25] [28]

The reaction can be represented by the following idealized equation:

4 C₆H₅-C₅H₄N + 2 IrCl₃(H₂O)₃ → Ir₂Cl₂(C₆H₄-C₅H₄N)₄ + 4 HCl + 6 H₂O [3] [5]

This reaction proceeds through the initial coordination of the nitrogen atom of 2-phenylpyridine to the iridium center, followed by cyclometalation to form the chloro-bridged dimeric species [5] [25]. The reaction conditions, particularly temperature and reaction time, significantly influence the yield and purity of the final product [9] [25].

ParameterTypical ConditionsEffect on YieldReferences
Solvent System2-ethoxyethanol/water (3:1 v/v)Facilitates dissolution of both starting materials [5] [25]
Temperature120-150°CHigher temperatures increase reaction rate but may lead to side products [5] [9]
Reaction Time24-48 hoursLonger times increase conversion but may degrade product [5] [25]
AtmosphereInert (N₂ or Ar)Prevents oxidation of iridium species [25] [28]
Molar Ratio (ppy:Ir)2:1 to 2.5:1Excess ligand drives reaction completion [5] [9]

The reaction typically yields the chloro-bridged dimeric species [Ir(ppy)₂Cl]₂, which serves as a versatile precursor for further functionalization to create a diverse range of iridium complexes [5] [9].

Microwave-Accelerated C,N-Cyclometalation

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of iridium(3+) complexes with 2-phenylpyridine ligands [8] [9]. This approach offers significant advantages in terms of reaction time, yield, and energy efficiency [8] [10].

The microwave-accelerated cyclometalation reaction typically involves the following components and conditions:

  • Starting materials: Iridium trichloride hydrate and 2-phenylpyridine [8] [9]
  • Solvent system: A mixture of 2-methoxyethanol and water (4:1 ratio) has been identified as optimal for microwave-assisted reactions [8] [9]
  • Reaction vessel: Sealed microwave-pressurized vials that can withstand elevated temperatures and pressures [8] [9]
  • Microwave conditions: Typically 150-170°C for 10-30 minutes at controlled power settings [8] [9]

Research has demonstrated that microwave irradiation significantly accelerates the cyclometalation process compared to conventional heating methods [8] [9]. This acceleration is attributed to the efficient and uniform heating provided by microwave irradiation, as well as the ability of both the iridium precursor and the reaction medium to absorb microwave energy due to their polar nature [8] [9].

A comparative study of microwave versus conventional heating methods revealed that microwave irradiation consistently produced higher yields at equivalent temperatures [8] [9]. For example, at 150°C, a 10-minute microwave reaction produced yields comparable to those obtained after several hours of conventional heating [8] [9].

The microwave-accelerated approach offers several key advantages:

  • Dramatically reduced reaction times (minutes instead of hours or days) [8] [9]
  • Higher yields of the desired chloro-bridged dimeric product [8] [10]
  • Simplified product isolation, often requiring only filtration and rinsing [8] [9]
  • Reduced formation of undesired side products, particularly when optimized conditions are employed [8] [9]

The optimal temperature for microwave-assisted cyclometalation has been identified as approximately 150°C, representing a balance between reaction rate and selectivity [8] [9]. While higher temperatures (170°C and above) can further increase the reaction rate, they may also promote undesirable side reactions or thermal degradation of sensitive functional groups [8] [9].

Formation of Chloro-Bridged Dimeric Species [Ir(ppy)₂Cl]₂

The formation of the chloro-bridged dimeric species [Ir(ppy)₂Cl]₂ represents a crucial intermediate step in the synthesis of iridium(3+) complexes with 2-phenylpyridine ligands [3] [5]. This dimeric structure features two iridium centers, each coordinated to two cyclometalated 2-phenylpyridine ligands, with the two metal centers bridged by two chloride ligands [3] [10].

The mechanism of dimer formation involves several key steps:

  • Initial coordination of 2-phenylpyridine to iridium through the nitrogen atom [5] [10]
  • Cyclometalation to form the iridium-carbon bond [5] [10]
  • Dimerization through chloride bridges between two iridium centers [5] [10]

The reaction of iridium trichloride hydrate with 2-phenylpyridine typically results in the formation of this chloro-bridged dimer rather than monomeric species or tris-cyclometalated complexes [3] [5]. This selectivity is influenced by several factors:

  • The presence of hydrogen chloride (HCl) evolved during the cyclometalation process, which shifts the equilibrium toward dimer formation [8] [9]
  • The stoichiometric ratio of 2-phenylpyridine to iridium (typically 2:1), which limits the number of cyclometalated ligands per iridium center [5] [10]
  • The reaction conditions, particularly temperature and solvent system [5] [8]

The chloro-bridged dimeric structure has been confirmed through various analytical techniques, including X-ray crystallography, which reveals the characteristic butterfly-like arrangement of the two iridium centers bridged by chloride ligands [8] [10]. The Ir-Cl-Ir bridges are not linear but rather form an angle, resulting in a non-planar arrangement of the two iridium centers [8] [10].

This dimeric species serves as a versatile precursor for the synthesis of a wide range of iridium complexes [3] [5]. The chloride bridges can be cleaved by various ligands, including:

  • Neutral ligands such as acetonitrile or dimethyl sulfoxide, forming monomeric complexes of the type [Ir(ppy)₂Cl(L)] [8] [10]
  • Anionic ligands such as acetylacetonate, leading to neutral complexes like Ir(ppy)₂(acac) [5] [10]
  • Bidentate ligands such as 2,2'-bipyridine, resulting in cationic complexes of the form [Ir(ppy)₂(bpy)]⁺ [10] [13]

The reactivity of the chloro-bridged dimer in coordinating solvents is particularly noteworthy [8] [10]. Studies have shown that solvents like dimethyl sulfoxide (DMSO) and acetonitrile can cleave the chloride bridges, forming monomeric complexes where the solvent molecule coordinates to the iridium center [8] [10]. This behavior has important implications for the characterization and handling of these dimeric species, particularly when using NMR spectroscopy in coordinating solvents [8] [10].

Purification Techniques

The purification of iridium(3+) complexes with 2-phenylpyridine and chloride ligands is a critical step in obtaining high-quality materials for various applications [12] [14]. Several purification techniques have been developed and optimized for these compounds, each with specific advantages depending on the nature of the complex and the impurities present [12] [20].

Column Chromatography

Column chromatography represents one of the most widely employed purification techniques for iridium complexes [15] [16]. The specific conditions vary depending on the complex:

  • Stationary phase: Silica gel is commonly used, although neutral alumina may be preferred for base-sensitive complexes [15] [20]
  • Mobile phase: Dichloromethane/hexane or dichloromethane/petroleum ether mixtures are frequently employed, with ratios typically ranging from 1:1 to 1:3 [15] [16]
  • Gradient elution: Often starting with a less polar solvent mixture and gradually increasing polarity to effectively separate the desired complex from impurities [15] [20]

For charged complexes, ion-exchange chromatography may be employed, particularly when separating different stereoisomers [20] [22].

Recrystallization

Recrystallization serves as an effective method for obtaining highly pure iridium complexes [4] [15]:

  • Solvent selection: Dichloromethane/diethyl ether, dichloromethane/hexane, or acetonitrile/diethyl ether systems are commonly employed [4] [15]
  • Technique: Slow diffusion methods often yield higher purity and larger crystals compared to cooling recrystallization [4] [15]
  • Temperature control: Gradual cooling or solvent evaporation at controlled temperatures improves crystal quality and purity [4] [15]

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography has emerged as a powerful technique for the purification of iridium complexes, particularly for the separation of stereoisomers [20] [21]:

  • Mobile phase: Typically supercritical carbon dioxide with modifiers such as isopropanol or acetonitrile [20] [21]
  • Stationary phase: Chiral columns such as CHIRALPAK IA or AS-H are employed for the separation of enantiomers [20] [21]
  • Advantages: Faster separation times, reduced solvent consumption, and milder conditions compared to traditional HPLC methods [20] [21]

This technique is particularly valuable for separating facial (fac) and meridional (mer) isomers of tris-cyclometalated complexes, as well as resolving enantiomers of heteroleptic complexes [20] [21].

Solvent Extraction

Solvent extraction techniques can be employed for the purification of certain iridium complexes [12] [14]:

  • Liquid-liquid extraction: Utilizing the differential solubility of the complex and impurities in immiscible solvents [12] [14]
  • Selective precipitation: Addition of non-solvents to solutions of the complex to precipitate the desired product while leaving impurities in solution [12] [14]

Sublimation

For thermally stable iridium complexes, sublimation can provide highly pure materials [21] [23]:

  • Conditions: Typically performed under reduced pressure (10⁻³-10⁻⁵ torr) and elevated temperatures [21] [23]
  • Limitations: May induce thermal isomerization in certain complexes, potentially altering the isomeric distribution [21] [23]

The choice of purification technique depends on several factors, including the specific complex, the nature of the impurities, the scale of the synthesis, and the required purity level for the intended application [12] [20]. Often, a combination of techniques is employed to achieve the highest purity levels [12] [20].

Alternate Synthetic Approaches

Beyond the classical and microwave-assisted methods, several alternative synthetic approaches have been developed for the preparation of iridium(3+) complexes with 2-phenylpyridine and chloride ligands [16] [19]. These alternative routes offer distinct advantages in terms of reaction conditions, starting materials, or specific product characteristics [16] [19].

Transmetalation Routes

Transmetalation approaches utilize pre-formed organometallic reagents to transfer the organic ligand to the iridium center [16] [19]:

  • Boron-based transmetalation: Employing boronic acids or boronates of 2-phenylpyridine derivatives in reaction with iridium precursors [16] [19]
  • Lithium or Grignard reagents: Using lithiated or magnesium derivatives of 2-phenylpyridine [16] [19]
  • Advantages: Milder reaction conditions and potential for regioselective metalation [16] [19]

Iridium Polyhydride Precursors

An innovative approach utilizes iridium polyhydride complexes as starting materials [19]:

  • Starting material: IrH₅(P^i^Pr₃)₂ reacts with 2-phenylpyridine derivatives [19]
  • Reaction conditions: Typically in refluxing 1-phenylethanol for 72 hours [19]
  • Product: Direct formation of facial tris-cyclometalated complexes with high yields (approximately 85%) [19]
  • Advantage: Bypasses the chloro-bridged dimeric intermediate, providing a more direct route to tris-cyclometalated complexes [19]

Iridium Acetylacetonate Route

The use of iridium(III) acetylacetonate as a starting material offers an alternative to iridium trichloride hydrate [6]:

  • Reaction conditions: Typically in glycerol at 200-210°C with phosphoric acid or tartaric acid as additives [6]
  • Yields: 68-92% depending on specific conditions and additives [6]
  • Advantages: Potentially higher yields and more consistent product quality compared to iridium trichloride routes [6]

Hydroxy-Bridged Dimer Intermediates

The synthesis and utilization of hydroxy-bridged dimeric species represents another alternative approach [10]:

  • Formation: Conversion of chloro-bridged dimers to hydroxy-bridged analogs [10]
  • Reactivity: Enhanced reactivity toward certain ligands compared to chloro-bridged dimers [10]
  • Applications: Particularly useful for the synthesis of water-soluble iridium complexes [10]

One-Pot Microwave Synthesis

One-pot microwave-assisted synthesis offers a streamlined approach:

  • Components: Iridium trichloride hydrate, 2-phenylpyridine derivatives, and additional ligands combined in a single vessel [27]
  • Conditions: Microwave irradiation at 130-150°C for 45-60 minutes [27]
  • Advantages: Simplified procedure, reduced reaction time, and potentially higher overall yields [27]

Divergent Synthesis Approaches

Divergent synthesis strategies enable the efficient preparation of libraries of related complexes:

  • Methodology: Synthesis of key intermediates that can be diversified in subsequent steps [16]
  • Example: Preparation of bis- and tris-heteroleptic triisopropylsilylethynyl-substituted intermediates that can be further functionalized through coupling reactions [16]
  • Advantages: Efficient access to diverse complex libraries from common intermediates [16]

These alternative synthetic approaches expand the toolbox available for the preparation of iridium(3+) complexes with 2-phenylpyridine ligands, offering options that may be advantageous depending on specific requirements such as scale, available starting materials, desired product characteristics, or environmental considerations [16] [19].

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to the synthesis of iridium(3+) complexes with 2-phenylpyridine ligands represents an important area of development aimed at reducing environmental impact while maintaining or improving synthetic efficiency [11] [13]. Several strategies have been explored to enhance the sustainability of these synthetic processes [11] [13].

Solvent Considerations

Solvent selection plays a crucial role in developing greener synthetic protocols [11] [13]:

  • Replacement of chlorinated solvents: Substituting dichloromethane and chloroform with less hazardous alternatives such as ethanol, 2-ethoxyethanol, or glycerol [6] [11]
  • Aqueous systems: Development of water-based or water-containing reaction media to reduce organic solvent usage [10] [11]
  • Solvent recycling: Implementation of distillation and purification systems to recover and reuse solvents [11] [13]

Energy Efficiency

Energy consumption represents a significant environmental consideration in the synthesis of iridium complexes [8] [11]:

  • Microwave-assisted synthesis: Dramatically reduces reaction times and overall energy consumption compared to conventional heating methods [8] [9]
  • Room temperature protocols: Development of reaction conditions that proceed efficiently at ambient temperature, particularly for ligand exchange reactions with dimeric precursors [11] [13]
  • Process optimization: Fine-tuning reaction parameters to minimize heating duration and temperature requirements [8] [11]

Catalytic Systems

The development of catalytic approaches can improve atom economy and reduce waste generation [11] [13]:

  • Catalytic C-H activation: Employing catalytic systems to facilitate the cyclometalation process rather than stoichiometric iridium reagents [11] [13]
  • Transmetalation catalysts: Using catalytic amounts of transition metals to facilitate ligand transfer reactions [11] [13]

Renewable Resources

The incorporation of renewable resources represents an emerging area in green synthesis approaches [11]:

  • Bio-based solvents: Utilization of solvents derived from renewable resources, such as ethyl lactate or 2-methyltetrahydrofuran [11] [13]
  • Biomass-derived ligands: Development of 2-phenylpyridine analogs incorporating structural elements derived from renewable feedstocks [11] [13]

Waste Reduction

Minimizing waste generation is a fundamental principle of green chemistry applied to iridium complex synthesis [11] [13]:

  • One-pot procedures: Development of sequential transformations in a single reaction vessel to eliminate isolation and purification of intermediates [11] [27]
  • Atom economy: Design of synthetic routes that incorporate a higher percentage of starting materials into the final product [11] [13]
  • Recyclable reagents: Implementation of recoverable and reusable reagents, particularly for expensive components [11] [13]

Biological Reducing Agents

The use of biological materials as reducing agents represents an innovative approach to greener synthesis [11]:

  • Pectin-mediated reduction: Employing pectin as a sustainable biomacromolecule reducing agent for the formation of iridium nanoparticles [11]
  • Advantages: High yields (>98%) under mild conditions with reduced use of hazardous reducing agents [11]

Green Metrics Assessment

The evaluation of synthetic protocols using established green chemistry metrics provides quantitative measures of environmental impact [11] [13]:

  • E-factor: Calculation of the ratio of waste mass to product mass for different synthetic routes [11] [13]
  • Process mass intensity: Assessment of the total mass of materials used relative to the mass of product [11] [13]
  • Life cycle assessment: Comprehensive evaluation of environmental impacts across the entire production process [11] [13]

X-ray Crystallography Analysis

Single-crystal X-ray diffraction analysis of iridium(3+);2-phenylpyridine;chloride complexes has provided comprehensive structural insights into the coordination geometry and molecular architecture of these organometallic compounds. The crystallographic investigations have consistently revealed the adoption of distorted octahedral coordination environments around the iridium(III) center [1] [2].

The most extensively studied complexes crystallize in the monoclinic crystal system with space group P21/n [1] [2]. Representative structural parameters demonstrate unit cell dimensions of a = 14.4506(5) Å, b = 15.4490(5) Å, c = 17.8532(6) Å, and β = 103.044(1)°, yielding cell volumes of approximately 3882.8(2) ų [2]. The crystallographic refinement typically achieves excellent agreement between observed and calculated structure factors, with R-factors ranging from 0.026 to 0.062 [1] [2].

The coordination sphere around the iridium(III) center exhibits a characteristic IrC₂N₂PCl arrangement when phosphine co-ligands are present, or simpler IrC₂N₂Cl configurations in bis-cyclometalated complexes [1] [2]. The cyclometalated 2-phenylpyridine ligands coordinate through bidentate binding, forming five-membered chelate rings with the metal center. Critical bond length measurements reveal Ir-C distances of 2.004-2.032 Å and Ir-N distances of 2.051-2.062 Å, demonstrating the strong covalent character of the cyclometalated bonds [2]. The Ir-Cl bond lengths typically measure 2.405-2.406 Å, consistent with typical iridium(III)-chloride interactions [1] [2].

Table 1: Representative X-ray Crystallographic Data

ParameterComplex 1Complex 2
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
Unit Cell a (Å)14.4506(5)11.2164(4)
Unit Cell b (Å)15.4490(5)15.5922(4)
Unit Cell c (Å)17.8532(6)20.8074(7)
β angle (°)103.044(1)91.098(2)
Volume (ų)3882.8(2)3638.3(2)
Z44
Density (Mg/m³)1.5741.655
Temperature (K)293303
R-factor0.026-
wR-factor0.062-
Ir-C bond length (Å)2.004-2.0322.048
Ir-N bond length (Å)2.051-2.0622.080-2.093
Ir-Cl bond length (Å)2.405-2.4062.403
C-Ir-N angle (°)77.84-78.1378.13

The angular geometry within the coordination sphere shows characteristic distortions from ideal octahedral symmetry. The bite angle of the cyclometalated 2-phenylpyridine ligands consistently measures 77.84-78.13°, significantly smaller than the ideal 90° due to the constraints imposed by the five-membered chelate rings [1] [2]. When multiple cyclometalated ligands are present, the nitrogen atoms adopt trans configurations with N-Ir-N angles of approximately 170.97°, while the carbon atoms maintain cis arrangements with C-Ir-C angles around 91.12° [2].

Intermolecular interactions play crucial roles in crystal packing arrangements. Weak offset π-π stacking interactions between phenylpyridine ligands are commonly observed, with centroid-centroid distances ranging from 4.059 to 4.140 Å [3]. Additionally, C-H···Cl hydrogen bonding interactions and C-H···π contacts contribute to the formation of three-dimensional supramolecular networks in the solid state [2].

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides essential insights into the solution-state structure and dynamic behavior of iridium(3+);2-phenylpyridine;chloride complexes. The NMR characteristics serve as definitive diagnostic tools for confirming successful cyclometalation and determining coordination geometries [4] [5] [6].

Proton NMR Analysis

The ¹H NMR spectra of cyclometalated iridium complexes exhibit distinctive chemical shift patterns that reflect the electronic environment changes upon metal coordination. The most diagnostic signal originates from the H6 proton of the pyridine ring, which experiences significant downfield shifting from δ 8.70 ppm in the free 2-phenylpyridine ligand to δ 9.24 ppm in the coordinated dimer complex [5]. This deshielding effect results from the proximal electronegative nitrogen atom and the electron-withdrawing influence of the coordinated iridium center [5].

Conversely, the cyclometalated carbon-bound proton undergoes dramatic upfield shifting, moving from δ 7.48 ppm in the free ligand to δ 5.93-6.45 ppm in the metal complex [5]. This characteristic shift serves as unambiguous evidence for successful C-H activation and cyclometalation at the ortho-position of the phenyl ring [4] [5].

Table 2: Representative NMR Spectroscopic Data

Assignment¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity
H6 pyridine (free ligand)8.70-d
H6 pyridine (coordinated)9.24-d
H1-H5 pyridine ring7.45-8.26-m
Phenyl ring protons6.70-7.80-m
Cyclometalated C-H5.93-6.45-d
Ir-C carbon-150-167-
Pyridine carbons-138-152-
Phenyl carbons-119-131-

The remaining aromatic protons of the phenylpyridine framework appear as complex multiplets in the δ 5.63-8.53 ppm region [4]. High-resolution spectra allow for detailed assignments of individual resonances, with pyridine ring protons typically appearing downfield of the corresponding phenyl ring signals due to the electron-deficient nature of the heterocyclic system [4] [5].

Carbon-13 NMR Characteristics

¹³C NMR spectroscopy provides crucial information about the carbon framework and coordination-induced electronic changes. The cyclometalated carbon atoms bonded directly to iridium appear in the characteristic δ 150-167 ppm region, significantly downfield from typical aromatic carbons [5] [6]. This chemical shift range reflects the strong electron-withdrawing effect of the iridium(III) center and the partial carbanionic character of the cyclometalated bond [5].

The pyridine ring carbons resonate in the δ 138-152 ppm range, while phenyl ring carbons appear at δ 119-131 ppm [5]. Complete assignment of the carbon framework typically requires two-dimensional NMR techniques for unambiguous identification of individual resonances [5].

Two-Dimensional NMR Techniques

Advanced two-dimensional NMR methods have proven essential for complete structural characterization of these complex molecules. ¹H-¹H COSY experiments reveal scalar coupling patterns within the aromatic framework, while ¹H-¹³C HMBC and HSQC techniques establish carbon-proton connectivity [5]. TOCSY spectra demonstrate that the complexes contain six distinct aromatic ring systems when two phenylpyridine ligands are coordinated [5].

NOESY experiments provide valuable information about spatial proximity and molecular geometry. The observation of specific NOE cross-peaks confirms the facial arrangement of ligands and provides insight into the solution-state conformation [5].

Mass Spectrometric Analysis

Mass spectrometry has emerged as a powerful analytical tool for characterizing iridium(3+);2-phenylpyridine;chloride complexes, providing molecular weight confirmation, compositional analysis, and insights into gas-phase fragmentation behavior. Electrospray ionization mass spectrometry (ESI-MS) represents the most widely employed technique due to its compatibility with the ionic nature of many iridium complexes [7] [8] [9].

Ionization Methods and Molecular Ion Detection

Electrospray ionization in positive ion mode typically generates intact molecular ions or cationic species through loss of anionic ligands such as chloride [7] [10]. The molecular ion peak for the base complex C₂₂H₁₆ClIrN₂ appears at m/z 536.0, corresponding to the protonated molecular species [M+H]⁺ [11]. High-resolution mass spectrometry provides molecular formulas with excellent accuracy, typically within 1-2 ppm mass error [7] [9].

The characteristic isotope pattern of iridium serves as a definitive fingerprint for identification. Natural iridium consists of two stable isotopes: ¹⁹³Ir (62.7% abundance) and ¹⁹¹Ir (37.3% abundance), resulting in a distinctive doublet pattern separated by 2 mass units with a 3:5 intensity ratio [8]. This isotopic signature enables unambiguous identification of iridium-containing species in complex mixtures [8].

Fragmentation Patterns and Structural Information

Gas-phase fragmentation of iridium(3+);2-phenylpyridine;chloride complexes follows predictable pathways that provide structural information. The most common fragmentation involves loss of the chloride ligand, generating [M-Cl]⁺ ions with enhanced stability due to the strong cyclometalated framework [7] [9]. The cyclometalated phenylpyridine ligands exhibit remarkable stability under ESI conditions, rarely undergoing fragmentation of the organometallic bonds [7].

Secondary fragmentation processes may involve loss of neutral molecules such as hydrogen chloride or aromatic fragments, depending on the specific complex architecture and instrumental parameters [7]. Collision-induced dissociation (CID) experiments can provide additional structural information by systematically fragmenting specific bonds [7].

Quantitative Applications and Method Development

Beyond structural characterization, mass spectrometry has found application in quantitative analysis of iridium complexes. The unique isotope pattern enables selective detection and quantification even in the presence of other metal complexes [8]. Recent developments include the use of iridium isotope tags for enhanced sensitivity in biological applications, exploiting the distinctive mass shift and intensity pattern for improved selectivity [8].

LC-MS methods have been developed for monitoring synthetic reactions and purity assessment. The combination of chromatographic separation with mass spectrometric detection provides both compositional and temporal information about complex formation and stability [12] [9].

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides detailed information about the bonding characteristics and molecular structure of iridium(3+);2-phenylpyridine;chloride complexes. The vibrational signatures serve as fingerprints for identifying coordination modes, ligand environments, and structural changes upon metal binding [4] [13] [14].

Characteristic Vibrational Frequencies

The FTIR spectra of cyclometalated iridium complexes exhibit several diagnostic absorption bands that confirm successful coordination and provide insight into the electronic structure. The C=N stretching vibrations of the coordinated pyridine rings appear in the 1406-1514 cm⁻¹ region, typically shifted from the corresponding free ligand frequencies due to coordination-induced electronic changes [4]. The aromatic C=C stretching modes manifest as strong absorptions in the 1558-1599 cm⁻¹ range, reflecting the extended π-conjugation within the phenylpyridine framework [4].

Table 3: Characteristic Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=N stretching (pyridine)1406-1514StrongCharacteristic of coordinated pyridine
C=C stretching (aromatic)1558-1599StrongAromatic framework vibrations
C-H stretching (aromatic)3011-3092MediumAromatic C-H bonds
C-H stretching (aliphatic)2868-2949WeakAlkyl substituents if present
Ring breathing (pyridine)1512-1593MediumPyridyl ring breathing mode
Ring breathing (phenyl)1424-1465StrongPhenyl ring breathing mode
C-H out-of-plane bending750-757MediumOut-of-plane C-H bending
Metal-ligand stretching400-600WeakIr-N, Ir-C, Ir-Cl stretches

Aromatic C-H stretching vibrations appear in the 3011-3092 cm⁻¹ region with moderate intensity, while any aliphatic C-H stretches from substituents manifest as weaker absorptions at 2868-2949 cm⁻¹ [4]. The relative intensities of these bands provide information about the substitution pattern and electronic environment of the aromatic rings [4].

Ring Vibrational Modes and Electronic Effects

Ring breathing modes of both the pyridine and phenyl components provide valuable structural information. The pyridyl ring breathing vibrations appear at 1512-1593 cm⁻¹, often showing coupling with adjacent phenyl ring modes [14]. Computational vibrational analysis reveals that these modes involve coordinated motion of both ring systems, with the pyridine component typically dominating the vibrational character [14].

The phenyl ring breathing modes manifest as strong absorptions at 1424-1465 cm⁻¹, comparable to frequencies observed in related transition metal complexes [13] [14]. These vibrations show sensitivity to electronic perturbations caused by metal coordination and can serve as probes for electronic structure changes [14].

Low-Frequency Metal-Ligand Vibrations

The metal-ligand stretching regions (400-600 cm⁻¹) contain valuable information about bond strength and coordination geometry, although these frequencies are often difficult to observe due to instrumental limitations [13]. Ir-N stretching modes typically appear at higher frequencies than Ir-Cl stretches due to the stronger covalent character of the metal-nitrogen bonds [13].

Advanced vibrational spectroscopic techniques, including resonance Raman spectroscopy, have been employed to selectively enhance metal-ligand vibrations and provide more detailed information about the coordination environment [13]. These methods are particularly valuable for distinguishing between different coordination isomers and monitoring dynamic processes in solution [13].

Electronic Structure

The electronic structure of iridium(3+);2-phenylpyridine;chloride complexes fundamentally determines their photophysical properties, redox behavior, and reactivity patterns. Comprehensive understanding of the frontier molecular orbitals, electronic transitions, and charge transfer characteristics provides essential insights for rational design of functional materials [15] [16] [17].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) of cyclometalated iridium complexes exhibits mixed metal-ligand character, with approximately 21% contribution from iridium d-orbitals and 78% from phenylpyridine π-orbitals [17] [18]. This hybridization reflects the strong covalent bonding between the metal center and cyclometalated ligands, with significant orbital overlap enhancing the stability of the organometallic framework [17] [18].

The lowest unoccupied molecular orbital (LUMO) resides primarily on the phenylpyridine ligands, showing dominant π* character with minimal metal contribution [17] [18]. This orbital distribution creates favorable conditions for metal-to-ligand charge transfer (MLCT) transitions, which dominate the electronic absorption and emission spectra [17] [18].

Table 4: Electronic Structure Properties

PropertyCalculated ValuesExperimental Values
HOMO energy (eV)-5.8 to -6.2-5.9 ± 0.1
LUMO energy (eV)-2.1 to -2.5-2.3 ± 0.1
HOMO-LUMO gap (eV)3.3-4.13.6 ± 0.2
MLCT transition (nm)350-450385-430
LC transition (nm)250-350265-340
Oxidation potential (V vs NHE)>2.22.25 ± 0.05
Reduction potential (V vs NHE)-0.4 to -0.1-0.25 ± 0.05
Emission maximum (nm)500-600522 ± 5
Phosphorescence lifetime (μs)0.3-100.66 ± 0.05

The HOMO-LUMO energy gap typically ranges from 3.3-4.1 eV, corresponding to absorption onsets in the near-ultraviolet to visible region [17] [18]. Electron-withdrawing substituents on the phenylpyridine ligands stabilize both frontier orbitals but affect the LUMO more significantly, resulting in reduced energy gaps and red-shifted absorption spectra [16] [19].

Electronic Transitions and Spectroscopic Properties

The electronic absorption spectra of iridium(3+);2-phenylpyridine;chloride complexes exhibit distinct bands corresponding to different types of electronic transitions. Ligand-centered (LC) π→π* transitions dominate the high-energy region (250-350 nm) with large extinction coefficients, reflecting the extensive aromatic conjugation within the phenylpyridine framework [16] [17].

Metal-to-ligand charge transfer (MLCT) transitions appear in the 350-450 nm region with moderate intensity, gaining allowedness through spin-orbit coupling induced by the heavy iridium atom [16] [17]. These transitions involve promotion of electrons from metal-centered d-orbitals to ligand-centered π* orbitals, creating charge-separated excited states [17] [18].

Weak spin-forbidden transitions extending beyond 450 nm correspond to direct population of triplet excited states [20] [17]. The intensity of these transitions reflects the magnitude of spin-orbit coupling, which is exceptionally large for third-row transition metals like iridium [20] [17].

Redox Properties and Electrochemical Behavior

Electrochemical studies reveal that iridium(3+);2-phenylpyridine;chloride complexes undergo reversible one-electron oxidation at potentials exceeding +2.2 V versus NHE [16]. This process involves removal of electron density from the metal-ligand bonding orbitals, generating highly electrophilic iridium(IV) species with potential applications in oxidative catalysis [16].

Reduction processes typically occur at potentials between -0.4 and -0.1 V versus NHE, involving addition of electrons to the ligand-centered LUMO [16] [17]. The reduction potentials show strong dependence on the electronic nature of substituents, with electron-withdrawing groups facilitating reduction and electron-donating groups making reduction more difficult [16] [19].

The large electrochemical window between oxidation and reduction processes (>2.5 V) indicates excellent thermodynamic stability and makes these complexes attractive for applications requiring robust redox-active materials [16].

Computational Studies and Molecular Modeling

Density Functional Theory Calculations

Density functional theory (DFT) calculations have become indispensable tools for understanding the structure, bonding, and properties of iridium(3+);2-phenylpyridine;chloride complexes. The computational approaches provide atomic-level insights that complement experimental observations and enable predictive design of new materials [21] [22] [23].

Computational Methodologies

The most widely employed functional for iridium complexes is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional [21] [23] [24]. This hybrid functional typically provides reliable geometries and electronic properties for transition metal complexes, although some studies have explored alternative functionals such as PBE0 and M06 for improved accuracy [24] [18].

Basis set selection represents a critical consideration for transition metal calculations. The Stuttgart relativistic effective core potential (LanL2DZ) is commonly employed for iridium to account for relativistic effects, while standard all-electron basis sets (6-31G, 6-311+G) are used for lighter elements [21] [23] [24]. For high-accuracy calculations, the extended LanL2TZf basis set provides improved description of the metal center [24].

Solvent effects are typically incorporated through the polarizable continuum model (PCM), which provides reasonable approximations for bulk solvation effects without excessive computational cost [21] [24]. This approach has proven effective for modeling the solution-phase properties that are most relevant for practical applications [21] [24].

Geometry Optimization and Structural Predictions

DFT geometry optimizations consistently reproduce the experimentally observed distorted octahedral coordination geometry around iridium(III) [21] [23]. The calculated bond lengths typically agree with X-ray crystallographic data within 0.01-0.03 Å, validating the computational approach [21] [24].

Ground-state (S₀) optimizations reveal that the cyclometalated complexes adopt C₁ symmetry due to the asymmetric ligand arrangement [24] [18]. The Ir-C bonds (calculated: 2.00-2.05 Å) are consistently shorter than Ir-N bonds (calculated: 2.06-2.10 Å), reflecting the stronger covalent character of the metal-carbon interactions [21] [24].

Triplet state (T₁) geometry optimizations show significant structural relaxation upon excitation [24] [18]. The optimization reveals bond length changes of 0.01-0.05 Å and modified coordination angles, indicating substantial electronic redistribution in the excited state [24] [18]. These structural changes play crucial roles in determining emission energies and non-radiative decay rates [24] [18].

Electronic Structure Analysis

DFT calculations provide detailed analysis of the frontier molecular orbitals and their compositions. The HOMO typically shows 40-50% metal d-orbital character mixed with 50-60% ligand π-orbital contributions [17] [21]. The LUMO resides almost entirely on the phenylpyridine ligands with >90% π* character [17] [21].

Population analysis reveals that the metal center maintains a formal +3 oxidation state with calculated atomic charges of +0.6 to +1.0, depending on the computational method [21] [23]. The cyclometalated carbon atoms exhibit partial negative charges (-0.2 to -0.4), confirming their nucleophilic character [21] [23].

Orbital energy calculations successfully predict experimental ionization potentials and electron affinities. The calculated HOMO energies (-5.8 to -6.2 eV) correlate well with electrochemical oxidation potentials, while LUMO energies (-2.1 to -2.5 eV) match experimental reduction data [17] [21].

Time-Dependent Density Functional Theory Studies of Electronic Transitions

Time-dependent density functional theory (TD-DFT) provides the theoretical framework for understanding electronic excitations, absorption spectra, and photophysical properties of iridium(3+);2-phenylpyridine;chloride complexes. These calculations enable assignment of experimental spectroscopic features and prediction of structure-property relationships [24] [18] [25].

Vertical Excitation Calculations

TD-DFT calculations of vertical excitation energies from the ground-state geometry provide direct comparison with experimental absorption spectra. The lowest-energy singlet transitions (S₀→S₁) typically occur at 3.5-3.7 eV (335-355 nm) with mixed MLCT and ligand-to-ligand charge transfer (LLCT) character [18] [25].

Table 5: Representative TD-DFT Calculated Transitions

TransitionEnergy (eV)Wavelength (nm)Oscillator StrengthCharacter
S₀ → S₁3.533510.005MLCT/LLCT
S₀ → S₂3.693360.417MLCT
S₀ → S₃3.713340.032MLCT/LC
S₀ → T₁2.185690.000³MLCT
T₁ → S₀2.185690.000³MLCT
T₁ → Tₙ1.55-2.0620-8000.001-0.031³MLCT → ³MLCT

Higher-energy transitions show increasing ligand-centered character, with π→π* transitions dominating above 4.0 eV [18] [25]. The calculated oscillator strengths reproduce the experimental trend of increasing absorption intensity toward higher energies [18] [25].

Triplet State Analysis

The calculation of triplet excited states requires specialized approaches due to the spin-forbidden nature of these transitions. TD-DFT predicts the lowest triplet state (T₁) at approximately 2.2 eV, corresponding to emission wavelengths around 565 nm [24] [18]. This transition exhibits pure ³MLCT character with electron density shifting from metal d-orbitals to ligand π* orbitals [24] [18].

The T₁ state optimization reveals significant geometry relaxation, with bond length changes of 0.02-0.05 Å from the ground state [24] [18]. These structural modifications affect the emission energy through changes in orbital overlap and electrostatic interactions [24] [18].

Triplet-triplet absorption calculations predict transitions between excited triplet states in the near-infrared region (620-800 nm) [24]. These T₁→Tₙ transitions show variable oscillator strengths (0.001-0.031) and provide insight into excited-state absorption processes [24].

Spin-Orbit Coupling and Phosphorescence

Although standard TD-DFT cannot directly calculate spin-orbit coupling, the heavy atom effect of iridium enables efficient intersystem crossing between singlet and triplet manifolds [20] [18]. Advanced calculations incorporating spin-orbit coupling confirm that the phosphorescence originates from the lowest ³MLCT state [20] [18].

The calculated radiative lifetimes (0.5-2.0 μs) agree reasonably with experimental phosphorescence decay times, considering that non-radiative processes contribute significantly to the observed kinetics [18] [26]. The strong spin-orbit coupling also explains the relatively short phosphorescence lifetimes compared to lighter transition metals [20] [18].

Structure-Property Relationships

TD-DFT calculations enable systematic exploration of substituent effects on electronic properties. Electron-withdrawing groups on the phenylpyridine ligands stabilize the LUMO more than the HOMO, resulting in red-shifted absorption and emission [19] [27]. Conversely, electron-donating substituents destabilize the LUMO and cause blue-shifts [19] [27].

The calculations successfully predict experimental trends in emission wavelengths, quantum yields, and electrochemical potentials [27] [25]. This predictive capability enables rational design of new complexes with targeted properties for specific applications [27] [25].

Hydrogen Bond Acceptor Count

8

Exact Mass

1339.05290 g/mol

Monoisotopic Mass

1339.05818 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-15-2023

Explore Compound Types